

Application Notes and Protocols: Mps-BAY1 and Paclitaxel Combination Therapy

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Compound of Interest

Compound Name: Mps-BAY1

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Introduction

This document provides detailed application notes and protocols for the combination therapy of **Mps-BAY1** (also known as BAY 1217389), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, and paclitaxel, a microtubule-stabilizing agent. The combination of these two agents has demonstrated synergistic anti-tumor effects in preclinical models and has been evaluated in clinical trials. Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and activation of the SAC. The rationale for this combination therapy lies in the hypothesis that inhibiting Mps1 in paclitaxel-arrested cells will override the SAC, leading to catastrophic mitotic errors and enhanced cancer cell death.

Data Presentation

In Vitro Synergy

The combination of Mps1 inhibitors and paclitaxel has been shown to be synergistic in various cancer cell lines. Inhibition of Mps1 sensitizes cancer cells to paclitaxel, resulting in a significant reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel.

Cell Line	Treatment	IC50 (Paclitaxel)	Synergy	Reference
KB1P-B11 (BRCA1-/-;TP53-/-)	Paclitaxel alone	Not specified	-	[1]
KB1P-B11 (BRCA1-/-;TP53-/-)	Paclitaxel + Cpd-5 (Mps1 inhibitor)	Decreased	Synergistic	[1]
KB1P-B11 (BRCA1-/-;TP53-/-)	Paclitaxel + BAY 1217389	Decreased	Synergistic	[1]

Note: Specific IC50 values were presented in the supplementary materials of the cited study and are not available in the abstract.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the enhanced anti-tumor efficacy of combining Mps1 inhibitors with paclitaxel.

Tumor Model	Treatment Group	Dosing Schedule	Tumor Growth Inhibition	Reference
HeLa-Matu Xenograft	Vehicle	-	-	[2]
HeLa-Matu Xenograft	Paclitaxel (8 mg/kg, i.v., once)	Day 1	Not specified	[2]
HeLa-Matu Xenograft	Mps-BAY2b (30 mg/kg, p.o., twice daily for 2 days)	Days 2 and 3	Not specified	[2]
HeLa-Matu Xenograft	Paclitaxel + Mps-BAY2b	Paclitaxel on Day 1, Mps-BAY2b on Days 2 and 3	Significantly greater than single agents	[2]

Note: The referenced study demonstrated a significant therapeutic effect for the combination but did not provide specific tumor growth inhibition percentages in the available text.

Clinical Trial Overview (Phase I)

A Phase I clinical trial of BAY 1217389 in combination with paclitaxel has been conducted in patients with advanced solid tumors.[\[3\]](#)[\[4\]](#)

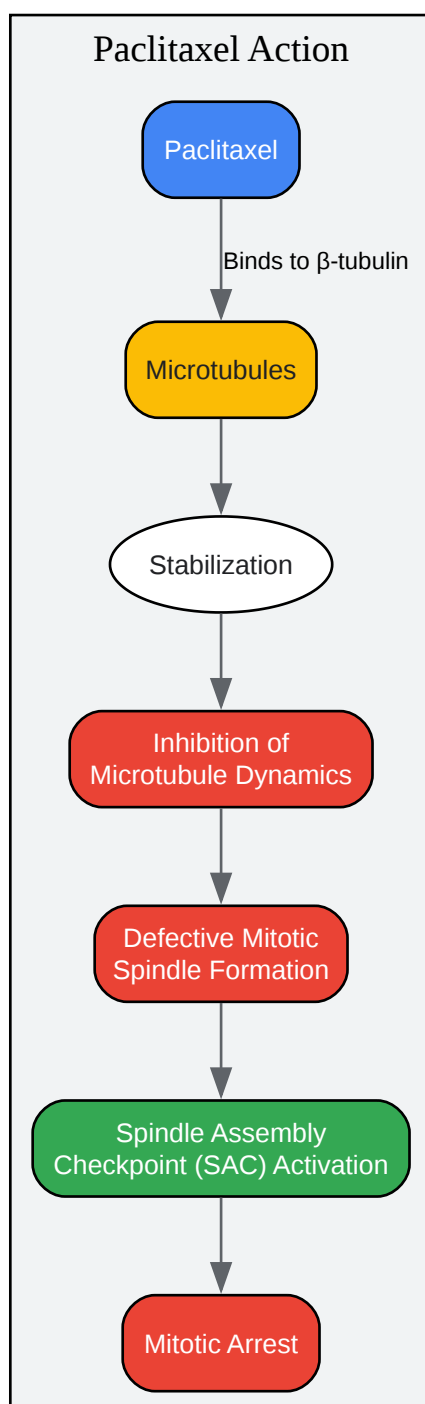
Parameter	Value	Reference
Total Patients Enrolled	75	[3] [4]
Paclitaxel Dose	90 mg/m ² weekly	[3] [4]
Mps-BAY1 (BAY 1217389) Schedule	Oral, twice daily, 2-days-on/5-days-off	[3] [4]
Maximum Tolerated Dose (MTD) of Mps-BAY1	64 mg twice daily with paclitaxel	[3] [4]
Main Dose-Limiting Toxicities	Hematologic toxicities (55.6%)	[3] [4]
Overall Confirmed Response Rate (evaluable patients)	31.6%	[3] [4]

Signaling Pathways

The synergistic effect of **Mps-BAY1** and paclitaxel is rooted in their distinct but complementary mechanisms of action targeting mitosis.

Paclitaxel's Mechanism of Action

Paclitaxel stabilizes microtubules, which are essential components of the mitotic spindle. This stabilization prevents the dynamic instability required for proper chromosome segregation, leading to the activation of the Spindle Assembly Checkpoint (SAC) and arrest of the cell cycle in mitosis.[\[5\]](#)

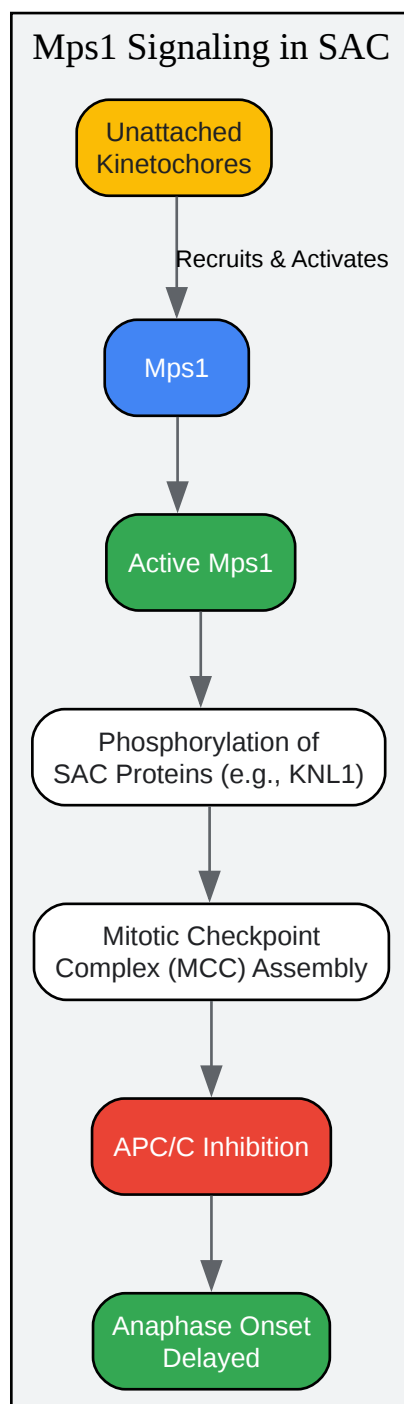


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Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.

Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is a crucial kinase that initiates the SAC signaling cascade in response to improperly attached kinetochores. It phosphorylates its substrates, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

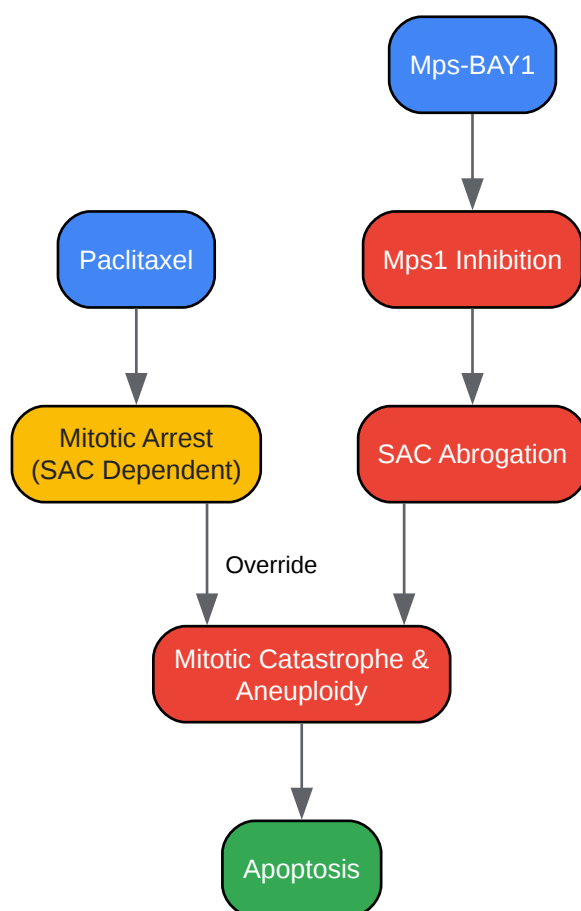


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Caption: Mps1 is a key initiator of the Spindle Assembly Checkpoint.

Combination Therapy Workflow

The combination of **Mps-BAY1** and paclitaxel creates a synthetic lethal interaction. Paclitaxel induces mitotic arrest by activating the SAC, creating a dependency on this checkpoint for cell survival. **Mps-BAY1** then inhibits Mps1, abrogating the SAC and forcing the cell into a catastrophic mitosis, leading to apoptosis.



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Caption: Logical workflow of **Mps-BAY1** and paclitaxel combination.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the IC₅₀ of paclitaxel in the presence and absence of **Mps-BAY1**.^{[5][6]}

Materials:

- Cancer cell line of interest (e.g., KB1P-B11, HeLa-Matu, 143B, MG63)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Paclitaxel stock solution (in DMSO)
- **Mps-BAY1** (BAY 1217389) stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of paclitaxel in complete medium.
- Prepare a fixed, sub-lethal concentration of **Mps-BAY1** in complete medium.
- Treat the cells with:
 - Vehicle control (medium with DMSO)
 - Paclitaxel serial dilutions alone
 - **Mps-BAY1** alone (at the fixed concentration)

- Paclitaxel serial dilutions in combination with the fixed concentration of **Mps-BAY1**
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values for paclitaxel with and without **Mps-BAY1**.

In Vitro Colony Formation Assay

This assay assesses the long-term survival of cells after treatment.^[7]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 6-well plates
- Paclitaxel stock solution
- **Mps-BAY1** stock solution
- Crystal Violet staining solution (0.5% w/v in 25% methanol)
- PBS

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.

- Treat the cells with the desired concentrations of paclitaxel, **Mps-BAY1**, or the combination for 24-48 hours.
- Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.
- Stain the colonies with Crystal Violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the surviving fraction for each treatment group relative to the vehicle control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the combination therapy in a subcutaneous xenograft model.[\[2\]](#)[\[8\]](#)

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line of interest (e.g., HeLa-Matu)
- Matrigel (optional)
- Paclitaxel formulation for injection (e.g., dissolved in Cremophor EL and ethanol, then diluted in saline)[\[9\]](#)
- **Mps-BAY1** formulation for oral gavage
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject $1-5 \times 10^6$ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
 - Vehicle control
 - Paclitaxel alone
 - **Mps-BAY1** alone
 - Paclitaxel + **Mps-BAY1**
- Administer the treatments according to the desired schedule. For example, based on preclinical studies:
 - Paclitaxel: 8 mg/kg, intravenous (i.v.) injection, once on day 1 of the treatment cycle.[\[2\]](#)
 - **Mps-BAY1** (or a related compound like Mps-BAY2b): 30 mg/kg, oral gavage (p.o.), twice daily for two consecutive days, starting 24 hours after the paclitaxel dose.[\[2\]](#)
- Measure tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$) and body weight 2-3 times per week.
- Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of **Mps-BAY1** and paclitaxel represents a promising therapeutic strategy that leverages the principles of synthetic lethality. The preclinical data strongly support the synergistic interaction between these two agents, and the phase I clinical trial has established

a manageable safety profile and preliminary efficacy. The provided protocols offer a framework for further investigation into this combination therapy in various cancer models. Further research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this treatment regimen.

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